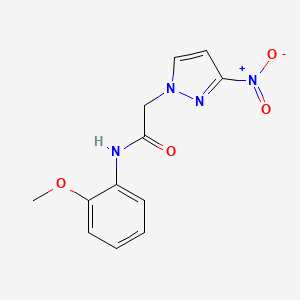![molecular formula C19H14ClFN6O2 B5995362 4-HYDROXY-3-METHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE](/img/structure/B5995362.png)
4-HYDROXY-3-METHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-HYDROXY-3-METHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is a complex organic compound that combines the structural features of vanillin (4-hydroxy-3-methoxybenzaldehyde) and a triazolopyridazine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3-METHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE typically involves a multi-step process:
Formation of the hydrazone: This step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone.
Coupling with triazolopyridazine derivative: The hydrazone is then reacted with 3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
4-HYDROXY-3-METHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The hydrazone moiety can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 4-hydroxy-3-methoxybenzoic acid.
Reduction: 4-hydroxy-3-methoxybenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-HYDROXY-3-METHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
作用机制
The mechanism of action of 4-HYDROXY-3-METHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): A simpler compound with similar structural features.
3-(2-Chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine: The triazolopyridazine derivative used in the synthesis.
Uniqueness
4-HYDROXY-3-METHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is unique due to its combination of structural features from both vanillin and triazolopyridazine derivatives
属性
IUPAC Name |
4-[(E)-[[3-(2-chloro-6-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene]methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN6O2/c1-29-15-9-11(5-6-14(15)28)10-22-23-16-7-8-17-24-25-19(27(17)26-16)18-12(20)3-2-4-13(18)21/h2-10,28H,1H3,(H,23,26)/b22-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRLQONKACUVGE-LSHDLFTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NN3C(=NN=C3C4=C(C=CC=C4Cl)F)C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NN3C(=NN=C3C4=C(C=CC=C4Cl)F)C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B5995280.png)
![{1-[(3-chloro-2-thienyl)carbonyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B5995287.png)
![3-chloro-N'-[(2,6-dichlorophenoxy)acetyl]benzohydrazide](/img/structure/B5995295.png)
![4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B5995296.png)
![5-[[4-[(2-Chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5995313.png)

![[1-[3-(2-isoxazolidinyl)propanoyl]-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B5995320.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B5995324.png)
![N-(3,4-dichlorophenyl)-4-({[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B5995330.png)
![N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B5995353.png)
![Ethyl 2-[4-(4-fluorophenyl)sulfonyl-1-(oxolan-3-ylmethyl)piperidin-4-yl]acetate](/img/structure/B5995354.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B5995365.png)
![2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2-CYCLOHEXEN-1-ONE](/img/structure/B5995367.png)
![methyl 4-[(3-hydroxy-1-piperidinyl)methyl]benzoate](/img/structure/B5995368.png)
